4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide
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Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and sulfonamide groups
Preparation Methods
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and the sulfonamide linkage. Common synthetic routes include:
Formation of Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Sulfonamide Linkage: The sulfonamide group is introduced by reacting the intermediate compounds with sulfonyl chlorides under basic conditions.
Industrial production methods often involve optimization of these steps to improve yield and purity, utilizing techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide include other benzothiazole derivatives and sulfonamide-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole have been studied for their anticancer properties.
Sulfonamide-Containing Compounds: Sulfonamide drugs such as sulfamethoxazole are well-known for their antibacterial activity.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
606083-01-6 |
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Molecular Formula |
C25H31N3O4S3 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C25H31N3O4S3/c29-34(30,27-20-7-3-1-2-4-8-20)21-11-13-22(14-12-21)35(31,32)28-17-15-19(16-18-28)25-26-23-9-5-6-10-24(23)33-25/h5-6,9-14,19-20,27H,1-4,7-8,15-18H2 |
InChI Key |
IHDWAGZFCXBNCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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